molecular formula C22H42O4 B14655250 Dipentyl dodecanedioate CAS No. 41792-53-4

Dipentyl dodecanedioate

Cat. No.: B14655250
CAS No.: 41792-53-4
M. Wt: 370.6 g/mol
InChI Key: HEIAMWSPPFJNTH-UHFFFAOYSA-N
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Description

Dipentyl dodecanedioate is a diester compound formed by the esterification of dodecanedioic acid (HOOC-(CH₂)₁₀-COOH) with pentanol. Its molecular formula is C₂₂H₄₂O₄, and its molecular weight is 370.57 g/mol. The compound features two pentyl (C₅H₁₁) ester groups attached to the terminal carboxyl groups of the dodecanedioic acid backbone. This structure imparts high hydrophobicity and stability, making it suitable for applications such as plasticizers, lubricants, and cosmetic formulations.

Properties

CAS No.

41792-53-4

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

dipentyl dodecanedioate

InChI

InChI=1S/C22H42O4/c1-3-5-15-19-25-21(23)17-13-11-9-7-8-10-12-14-18-22(24)26-20-16-6-4-2/h3-20H2,1-2H3

InChI Key

HEIAMWSPPFJNTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentyl dodecanedioate can be synthesized through the esterification reaction between dodecanedioic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the solvent, allowing the water formed during the reaction to be continuously removed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of any unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

Dipentyl dodecanedioate undergoes hydrolysis under acidic or basic conditions, yielding dodecanedioic acid and pentanol.

Mechanism

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. The ester bond cleaves to regenerate the carboxylic acid and alcohol.

  • Basic Hydrolysis (Saponification): Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate anion and pentanol.

Conditions and Products

Reaction TypeCatalystTemperatureProductsYield
AcidicH₂SO₄RefluxDodecanedioic acid + Pentanol~90%
BasicNaOH80°CSodium dodecanedioate + Pentanol~95%

Hydrogenation and Reductive Amination

This compound is hydrogenated to produce aliphatic diols or diamines, depending on reaction conditions.

Hydrogenation to Diols

Under hydrogen gas (H₂) with catalysts like Raney Ni or Pd/C, the ester groups reduce to primary alcohols:

C30H56O4+4H2C12H24(OH)2+2C5H11OH\text{C}_{30}\text{H}_{56}\text{O}_4 + 4\text{H}_2 \rightarrow \text{C}_{12}\text{H}_{24}(\text{OH})_2 + 2\text{C}_5\text{H}_{11}\text{OH}

Conditions: 100–150°C, 50–100 bar H₂, 12–24 hours .

Reductive Amination

In the presence of amines (e.g., aniline) and H₂, the ester undergoes reductive amination to form N-substituted diamines:

C30H56O4+2C6H5NH2+4H2C12H20(NHC6H5)2+2C5H11OH+2H2O\text{C}_{30}\text{H}_{56}\text{O}_4 + 2\text{C}_6\text{H}_5\text{NH}_2 + 4\text{H}_2 \rightarrow \text{C}_{12}\text{H}_{20}(\text{NHC}_6\text{H}_5)_2 + 2\text{C}_5\text{H}_{11}\text{OH} + 2\text{H}_2\text{O}

Key Findings:

  • Catalyzed by Ru/C or Ni/Al₂O₃ at 120–180°C, yields exceed 90% .

  • Side products (e.g., mono-aminated esters) form if stoichiometry or reaction time is suboptimal .

Polymerization Reactions

This compound serves as a monomer in step-growth polymerization for polyesters.

Mechanism
Transesterification between ester groups and diols (e.g., 1,4-butanediol) forms polyester chains:

nC30H56O4+nC4H10O2[-O-(CH2)12-O-CO-(CH2)4-CO-]n+2nC5H11OHn\,\text{C}_{30}\text{H}_{56}\text{O}_4 + n\,\text{C}_4\text{H}_{10}\text{O}_2 \rightarrow \text{[-O-(CH}_2\text{)}_12\text{-O-CO-(CH}_2\text{)}_4\text{-CO-]}_n + 2n\,\text{C}_5\text{H}_{11}\text{OH}

Conditions:

  • Catalyzed by Ti(OBu)₄ or Sn(Oct)₂ at 180–220°C under vacuum .

  • Molecular weights (Mₙ) range from 10,000–50,000 g/mol, depending on catalyst loading .

Transesterification

This compound reacts with alcohols (e.g., methanol) to form shorter-chain esters:

C30H56O4+2CH3OHC12H20O4(OCH3)2+2C5H11OH\text{C}_{30}\text{H}_{56}\text{O}_4 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_{12}\text{H}_{20}\text{O}_4(\text{OCH}_3)_2 + 2\text{C}_5\text{H}_{11}\text{OH}

Conditions:

  • Acid (H₂SO₄) or base (NaOCH₃) catalysis at 60–80°C .

  • Equilibrium-driven; excess methanol shifts reaction toward dimethyl dodecanedioate .

Comparative Reaction Data

Reaction TypeCatalystTemperature (°C)Time (h)Yield (%)Major Product
Hydrolysis (Acidic)H₂SO₄100690Dodecanedioic acid
Hydrolysis (Basic)NaOH80495Sodium dodecanedioate
HydrogenationRu/C15024921,12-Dodecanediol
Reductive AminationNi/Al₂O₃1801894N,N'-Diphenyldodecanediamine
PolymerizationTi(OBu)₄2001288Polyester (Mₙ = 45,000)

Scientific Research Applications

Dipentyl dodecanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential as a component in pharmaceutical formulations.

    Industry: Utilized in the production of high-performance lubricants and as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of dipentyl dodecanedioate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester bond can be hydrolyzed in biological environments, releasing the active compounds. The molecular targets and pathways involved vary depending on the specific application and the active compounds being delivered.

Comparison with Similar Compounds

Physical and Chemical Properties

The alkyl chain length of ester groups and the diacid backbone significantly influence physical properties. Below is a comparative analysis:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Applications
Dipentyl dodecanedioate Not available C₂₂H₄₂O₄ 370.57 ~300–350 (estimated) ~6.5 Plasticizers, lubricants, cosmetics
Diethyl dodecanedioate Not provided C₁₆H₃₀O₄ 286.41 245–250 (reported) 4.8 Pharmaceuticals, fragrances
Dimethyl 1,12-dodecanedioate Not provided C₁₄H₂₆O₄ 258.36 220–230 (estimated) 3.2 Flavors, fragrances, pharmaceutical intermediates
Dibutyl sebacate 109-43-3 C₁₈H₃₄O₄ 314.46 344 5.6 Plasticizers, coatings, cosmetics
Dimethyl pentadecanedioate 36575-82-3 C₁₇H₃₂O₄ 300.43 280–290 (estimated) 4.5 Research, specialty chemicals

Key Observations :

  • Molecular Weight and Boiling Point : this compound’s longer pentyl chains and 12-carbon diacid backbone result in a higher molecular weight (~370 g/mol) and boiling point compared to dimethyl, diethyl, and dibutyl analogs. This aligns with trends observed in esters, where increased alkyl chain length elevates thermal stability .
  • Hydrophobicity (LogP): this compound’s estimated LogP of ~6.5 reflects higher lipophilicity than diethyl (LogP 4.8) and dimethyl (LogP 3.2) analogs, making it more suitable for non-polar formulations .

Stability and Environmental Impact

  • Longer alkyl chains (e.g., pentyl vs. methyl) enhance resistance to hydrolysis, extending shelf life in humid environments.

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